![molecular formula C10H17NO2S B13225355 Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5210,2,6]decane-8-sulfonamide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide typically involves multiple steps, starting with the formation of the tricyclo[5.2.1.0,2,6]decane core. This can be achieved through a series of reactions, including Diels-Alder reactions and subsequent modifications . The sulfonamide group is then introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tricyclic structure may interact with hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.3.1.0,3,7]decane:
Adamantane: A structurally related compound used in various industrial applications.
Uniqueness
Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide is unique due to its combination of a tricyclic core and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO2S |
|---|---|
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]decane-8-sulfonamide |
InChI |
InChI=1S/C10H17NO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H2,11,12,13) |
InChI-Schlüssel |
DFZAIJQEXLVRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3CC2CC3S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


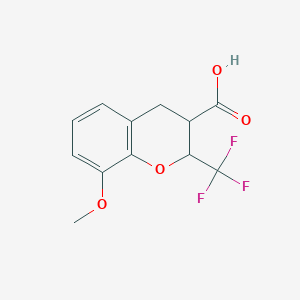
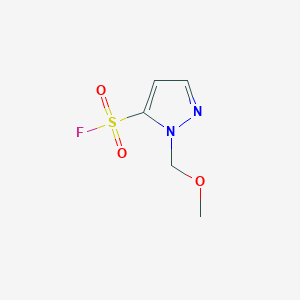
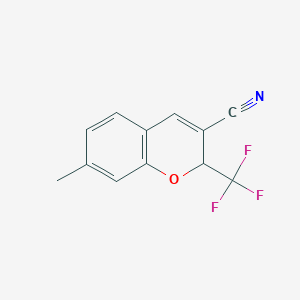
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
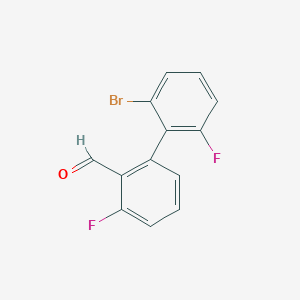
![4-(hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B13225312.png)


![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
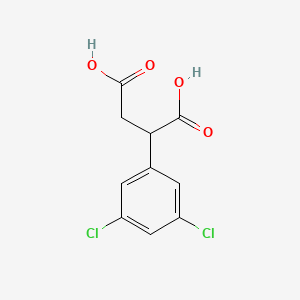
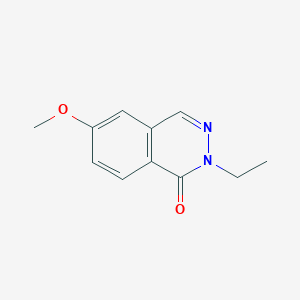
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)
